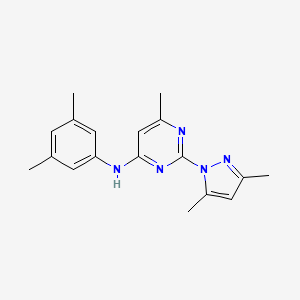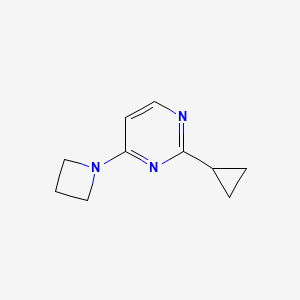
4-(Azetidin-1-yl)-2-cyclopropylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Azetidin-1-yl)-2-cyclopropylpyrimidine is a heterocyclic compound that features both azetidine and pyrimidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-1-yl)-2-cyclopropylpyrimidine typically involves the formation of the azetidine ring followed by its incorporation into the pyrimidine structure. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Azetidin-1-yl)-2-cyclopropylpyrimidine can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include N-oxides, dihydropyrimidine derivatives, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(Azetidin-1-yl)-2-cyclopropylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in antimicrobial and anticancer research.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic and mechanical properties.
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological targets, aiding in the design of more effective drugs.
Mecanismo De Acción
The mechanism of action of 4-(Azetidin-1-yl)-2-cyclopropylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can act as a bioisostere, mimicking the structure of natural substrates and inhibiting enzyme activity. The pyrimidine ring can interact with nucleic acids, affecting processes like DNA replication and transcription.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Azetidin-1-yl)pyrimidine
- 4-(Azetidin-1-yl)-2-methylpyrimidine
- 4-(Azetidin-1-yl)-2-phenylpyrimidine
Uniqueness
4-(Azetidin-1-yl)-2-cyclopropylpyrimidine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Propiedades
IUPAC Name |
4-(azetidin-1-yl)-2-cyclopropylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-6-13(7-1)9-4-5-11-10(12-9)8-2-3-8/h4-5,8H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMOTBCHUYMPGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NC(=NC=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(oxolan-2-yl)methyl]-1-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2851093.png)
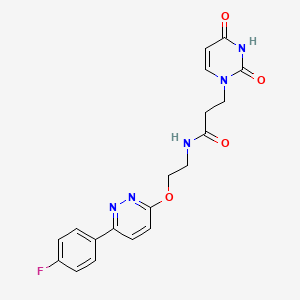
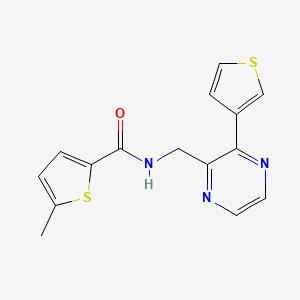

![4-[(Prop-2-enamido)methyl]cyclohexane-1-carboxamide](/img/structure/B2851099.png)
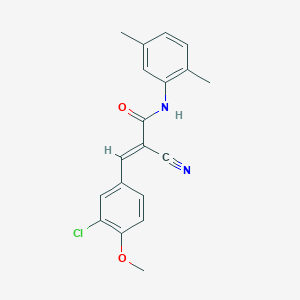
![1-Spiro[2.5]octan-6-ylethanone](/img/structure/B2851102.png)
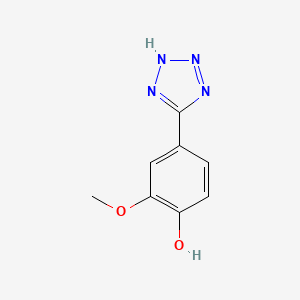
![ethyl 6-methyl-2-oxo-4-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2851104.png)
![2-Chloro-N-[(4,4-difluorooxolan-2-yl)methyl]acetamide](/img/structure/B2851105.png)
![3,5-dimethyl-1-{[4-(pentyloxy)naphthalen-1-yl]sulfonyl}-1H-pyrazole](/img/structure/B2851107.png)
![6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide;hydrochloride](/img/structure/B2851110.png)
![1-(oxolan-3-yl)-4-[4-(propan-2-yloxy)benzoyl]-1,4-diazepane](/img/structure/B2851113.png)
